N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-methylcyclopentanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex processes, often aiming for selective targeting of receptors or biological pathways. For instance, the synthesis of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a related compound, demonstrates the intricacy involved in crafting molecules with specific biological targets (Wishka et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds is often designed to interact with specific biological receptors. For example, certain pyrrolidine derivatives have been synthesized to target specific receptors, indicating the importance of molecular design for biological efficacy (Villhauer et al., 2003).
Chemical Reactions and Properties
Chemical reactions of pyrrolidine derivatives can lead to the formation of various bi- and tricyclic systems, as shown in studies like the cyclization of 2-pyrrolecarboxamidoacetals (Sosa et al., 2000). These reactions are critical in determining the compound's biological activity and specificity.
Physical Properties Analysis
The physical properties, such as solubility and stability, of pyrrolidine derivatives are crucial in determining their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties are carefully considered during the synthesis and development of new compounds (Lall et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, of pyrrolidine derivatives are tailored to interact with specific biological targets. This specificity is vital for their potential therapeutic applications (Wishka et al., 2006).
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-1-methylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)18-9-13(12-5-6-12)14(10-18)17-15(20)16(2)7-3-4-8-16/h12-14H,3-10H2,1-2H3,(H,17,20)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTOVXDXZQQEDQ-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(C1)NC(=O)C2(CCCC2)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]([C@H](C1)NC(=O)C2(CCCC2)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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